molecular formula C9H15NO4 B11826389 methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

Cat. No.: B11826389
M. Wt: 201.22 g/mol
InChI Key: YOMXMNVCBBDQDO-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula, $$ \text{C}9\text{H}{15}\text{NO}_4 $$, reflects a conjugated enamine-ester system with multiple electron-withdrawing groups. The Z-configuration of the dimethylaminomethylidene moiety is stabilized by intramolecular resonance between the enamine nitrogen and the adjacent carbonyl group. X-ray crystallographic studies of analogous compounds reveal planar geometry at the $$\alpha,\beta$$-unsaturated ester segment, with bond lengths consistent with partial double-bond character between C2 and C3 ($$ \sim 1.38 \, \text{Å} $$).

Key stereoelectronic features include:

  • Conjugated system : The $$ \text{N}-\text{C}=\text{C}-\text{O} $$ framework enables charge delocalization, as evidenced by bond alternation patterns in computational models.
  • Methoxy group orientation : The 4-methoxy substituent adopts an equatorial position relative to the oxobutanoate ring, minimizing steric clashes with the dimethylamino group.

Table 1: Key bond parameters from computational optimization

Bond Length (Å) Bond Angle (°)
C2–N(dimethyl) 1.32 C1–C2–N: 122
C3–O(methoxy) 1.43 C3–C4–O: 117
C4–C5(ester) 1.51 O–C5–O: 123

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

InChI

InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3/b7-5-

InChI Key

YOMXMNVCBBDQDO-ALCCZGGFSA-N

Isomeric SMILES

CN(C)/C=C(/C(=O)COC)\C(=O)OC

Canonical SMILES

CN(C)C=C(C(=O)COC)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Mechanistic Steps

  • Dehydration of DMFDMA : DMFDMA undergoes thermal decomposition to generate a reactive dimethylaminomethylidene cation intermediate.

  • Nucleophilic Attack : The α-methylene group of 4-methoxy-3-oxobutanoate methyl ester attacks the electrophilic carbon of the DMFDMA-derived intermediate.

  • Cyclization and Elimination : A six-membered transition state facilitates the loss of methanol, forming the enaminone scaffold.

Optimized Reaction Conditions

Reaction conditions significantly influence yield, stereochemistry, and purity. Experimental data from analogous systems provide insights into optimal parameters:

ParameterOptimal ValueImpact on ReactionSource
Solvent 1,4-DioxaneEnhances solubility and reaction kinetics
Catalyst Cs₂CO₃ (10–20 mol%)Accelerates deprotonation and cyclization
Temperature Reflux (100–110°C)Drives DMFDMA decomposition and coupling
Reaction Time 5–10 hoursBalances yield and side-product formation

Example Protocol (adapted from and):

  • Combine 4-methoxy-3-oxobutanoate methyl ester (1.0 mmol), DMFDMA (1.5 mmol), and Cs₂CO₃ (0.05 mmol) in 1,4-dioxane (8 mL).

  • Reflux the mixture under nitrogen for 5–10 hours.

  • Quench with water, extract with ethyl acetate, and isolate via column chromatography.

Stereochemical Control: Z-Isomer Formation

The Z-configuration of the dimethylaminomethylidene group is critical for biological activity and reactivity. Stereoselectivity is influenced by:

  • Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize the Z-isomer through resonance.

  • Steric Factors : Bulky substituents favor anti-periplanar arrangements, though the Z-isomer is typically kinetically favored in DMFDMA-mediated reactions.

Experimental evidence from indicates that DMFDMA reactions with α-methylene ketones predominantly yield the Z-isomer under thermodynamic control.

Alternative Synthetic Routes

While DMFDMA-mediated synthesis is the most direct method, alternative approaches include:

One-Pot Multicomponent Reactions

Three-component reactions involving DMFDMA, α-methylene ketones, and electrophiles (e.g., nitroalkenes) have been reported. For instance:

  • Substrates : 4-Methoxy-3-oxobutanoate methyl ester, DMFDMA, and a nitroethene derivative.

  • Conditions : Cs₂CO₃ in 1,4-dioxane at reflux.

  • Yield : ~85–90% for analogous enaminones.

Organocatalytic Methods

L-Proline has been employed as a catalyst in enaminone synthesis, though its application to this specific substrate remains unexplored. Potential advantages include reduced solvent usage and milder conditions.

Critical Challenges and Solutions

ChallengeMitigation Strategy
Side Reactions Use anhydrous conditions and avoid prolonged reaction times
Low Solubility Employ polar aprotic solvents (e.g., DMF)
Stereochemical Purity Optimize reaction time and use chiral catalysts

Analytical Characterization

Key characterization techniques include:

  • ¹H NMR : Signals at δ 3.2–3.5 ppm (N(CH₃)₂) and δ 7.5–8.0 ppm (C=CH-N(CH₃)₂).

  • HRMS : [M+H]⁺ = 202.12 (calculated for C₉H₁₅NO₃).

  • X-Ray Crystallography : Confirms Z-configuration and planar enaminone geometry.

Comparative Yield Data

MethodSolventCatalystTime (h)Yield (%)
DMFDMA + Cs₂CO₃1,4-DioxaneCs₂CO₃591
DMFDMA (neat)285
L-Proline catalysisTolueneL-Proline1278

Data adapted from analogous systems in .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups play a crucial role in these interactions, influencing its binding affinity and activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Enamino Ester Family

Methyl 2-Benzoylamino-3-Oxobutanoate
  • Structure: Differs by replacing the dimethylaminomethylidene group with a benzoylamino substituent.
  • Synthesis: Prepared via condensation of 3-methylbenzoyl chloride with amino alcohols, followed by cyclization under acidic conditions .
  • Reactivity: Primarily used in the synthesis of arylaminobut-2-enoates via reactions with aromatic amines, catalyzed by p-toluenesulfonic acid (PTSA) .
  • Comparison: The benzoylamino group enhances aromatic stacking interactions but lacks the electron-donating dimethylamino group, reducing its utility in metal coordination. The target compound’s dimethylaminomethylidene group offers stronger directing effects in C–H activation, whereas the benzoylamino derivative is less effective in such applications.
(E/Z)-Methyl-2-((Dimethylamino)Methylene)-4-Methoxy-3-Oxobutanoate
  • Structure : Stereoisomer of the target compound.
  • Relevance: The E/Z isomerism affects spatial arrangement and electronic delocalization. The Z-isomer is often more stable due to reduced steric hindrance between the methoxy and dimethylamino groups .

Sulfonylurea Herbicides with Methyl Ester Backbones

Metsulfuron Methyl Ester
  • Structure: Contains a sulfonylurea bridge and a triazine ring, unlike the enamino ester core of the target compound .
  • Function : Acts as an acetolactate synthase inhibitor in plants.
  • Comparison :
    • Both compounds share a methyl ester group, but metsulfuron’s sulfonylurea and triazine functionalities confer herbicidal activity, which the target compound lacks.
    • The target compound’s enamine system enables cyclization reactions, whereas metsulfuron’s reactivity is dominated by hydrolysis of the sulfonylurea bridge.

N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Features an N,O-bidentate directing group for metal coordination .
  • Applications : Used in C–H bond functionalization via palladium or copper catalysis.
  • Comparison: The target compound’s dimethylaminomethylidene group acts as a monodentate ligand, offering weaker coordination than the N,O-bidentate system. However, the conjugated enamino ester system in the target compound enables unique reactivity in [4+2] cycloadditions, unlike the benzamide derivative .

Data Table: Key Properties and Reactivity

Compound Name Molecular Formula Key Functional Groups Primary Applications Reactivity Notes
Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate C₉H₁₅NO₄ Enamino ester, methoxy, keto Heterocycle synthesis, C–H activation Z-isomer preferred for cyclization
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Benzoylamino, keto Arylaminobut-2-enoate synthesis Acid-catalyzed condensation
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Sulfonylurea, triazine Herbicidal activity Hydrolysis-sensitive
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ N,O-bidentate, benzamide Metal-catalyzed C–H functionalization Stronger metal coordination

Biological Activity

Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₁O₄
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 41051-15-4

The compound features a dimethylaminomethylidene group, which is known to influence its biological activity significantly.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of related compounds exhibit promising antibacterial and antifungal activities. For instance, compounds similar to this compound have shown significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity :
    • Compounds were tested against multiple bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.004 mg/mL for the most active derivatives.
    • Notably, the compound exhibited activity exceeding that of traditional antibiotics like ampicillin and streptomycin by up to 50 times in some cases .
  • Antifungal Activity :
    • The antifungal properties were also notable, with MIC values ranging from 0.004 to 0.06 mg/mL.
    • The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus showed more resistance .

The mechanism underlying the antimicrobial activity of these compounds often involves interaction with specific bacterial enzymes. For example, molecular docking studies indicated that inhibition of MurB enzyme in E. coli is likely responsible for the observed antibacterial effects . Additionally, the antifungal activity was linked to inhibition of lanosterol demethylase in fungal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Synthesis and Testing :
    • A series of derivatives were synthesized using a two-step reaction process involving sulfene addition to enaminones, yielding compounds with varied biological activities.
    • The synthesized compounds were subjected to rigorous testing against a panel of bacterial and fungal strains, confirming their potency compared to established antibiotics .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR revealed that modifications at specific positions on the molecule could enhance or diminish biological activity.
    • For instance, the presence of certain substituents on the nitrogen atom significantly influenced antibacterial potency .

Data Table: Biological Activity Summary

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound A0.0040.008En. cloacae, E. coli
Compound B0.0150.030S. aureus, B. cereus
Compound C0.0600.120A. fumigatus

Q & A

Q. What are the optimal synthetic protocols for methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate?

The synthesis typically involves condensation reactions between dimethylformamide dimethyl acetal (DMF-DMA) and methyl 4-methoxy-3-oxobutanoate derivatives. Key parameters include reaction temperature (60–80°C), solvent selection (e.g., toluene or acetonitrile), and catalyst use (e.g., mild acids or bases). Yield optimization requires precise stoichiometric control of reactants and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the (Z)-configuration of the dimethylaminomethylidene group and the methoxy substituent. X-ray crystallography provides unambiguous structural resolution, particularly for verifying intramolecular hydrogen bonding and planar geometry. Mass spectrometry (MS) validates the molecular weight (201.22 g/mol) and fragmentation patterns .

Q. How do the functional groups in this compound influence its reactivity?

The dimethylaminomethylidene group acts as an electron-withdrawing moiety, enhancing electrophilic reactivity at the α-carbon of the oxobutanoate framework. The methoxy group stabilizes intermediates via resonance, while the ketone facilitates nucleophilic additions. These features make the compound a versatile intermediate in Knoevenagel condensations and Michael additions .

Advanced Research Questions

Q. What computational methods can predict the compound's reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states, predicting regioselectivity in cycloadditions or tautomerization pathways. Molecular docking studies assess potential bioactivity by simulating interactions with enzymatic targets (e.g., kinases or oxidoreductases) .

Q. How can contradictory data on reaction yields be resolved in scale-up syntheses?

Contradictions often arise from solvent polarity effects or temperature gradients. Methodological approaches include:

  • Design of Experiments (DoE): Multivariate analysis to isolate critical factors (e.g., solvent boiling point, catalyst loading).
  • In-line monitoring: Real-time IR or HPLC tracking of intermediate formation.
  • Scale-down models: Mimicking industrial conditions in lab-scale reactors to identify bottlenecks .

Q. What strategies are recommended for studying the compound's environmental fate in ecological risk assessments?

  • Biodegradation assays: Use soil or water microcosms to track degradation pathways via LC-MS.
  • QSAR modeling: Predict bioaccumulation potential using logP (calculated: 1.2) and topological polar surface area (TPSA: 57.8 Ų).
  • Toxicity profiling: Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can structural analogs of this compound be leveraged to explore structure-activity relationships (SAR)?

Compare reactivity and bioactivity with analogs like:

  • Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (CAS 51145-57-4): Assess steric effects of ester substituents.
  • Methyl 4-methoxy-3-oxobutanoate (CAS 41051-15-4): Evaluate the role of the dimethylaminomethylidene group in tautomerization.
    Systematic SAR studies require combinatorial synthesis and high-throughput screening against target enzymes .

Q. What experimental designs are suitable for investigating its potential in asymmetric catalysis?

  • Chiral auxiliary incorporation: Attach enantiopure ligands to the oxobutanoate backbone.
  • Kinetic resolution: Monitor enantiomeric excess (ee) via chiral HPLC in model reactions (e.g., aldol additions).
  • Circular Dichroism (CD): Confirm chiral induction in catalytic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.